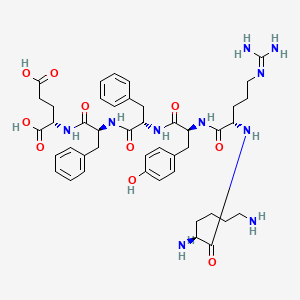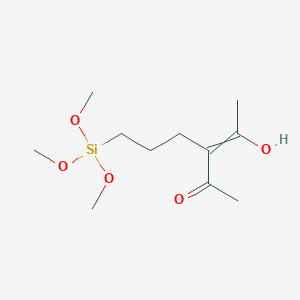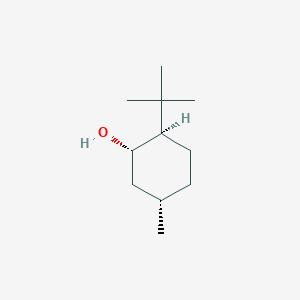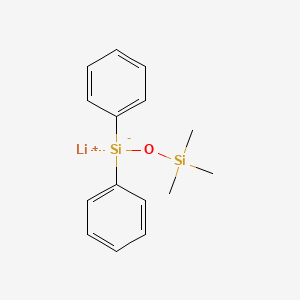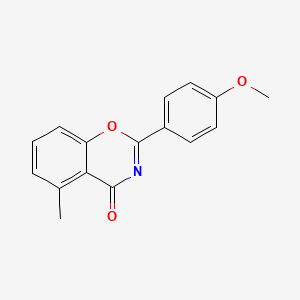
2-(4-Methoxyphenyl)-5-methyl-4H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-5-methyl-4H-1,3-benzoxazin-4-one is an organic compound belonging to the benzoxazinone family This compound is characterized by a benzoxazinone core structure substituted with a methoxyphenyl group at the 2-position and a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-methyl-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylamine with methyl anthranilate under acidic conditions to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-5-methyl-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-5-methyl-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-(phenylamino)methylphenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-(4-Methoxyphenyl)-5-methyl-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Eigenschaften
CAS-Nummer |
830328-68-2 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-5-methyl-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C16H13NO3/c1-10-4-3-5-13-14(10)15(18)17-16(20-13)11-6-8-12(19-2)9-7-11/h3-9H,1-2H3 |
InChI-Schlüssel |
ZIYUJKFCYQVFIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)OC(=NC2=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


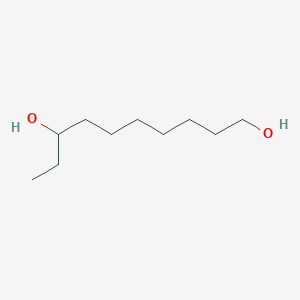
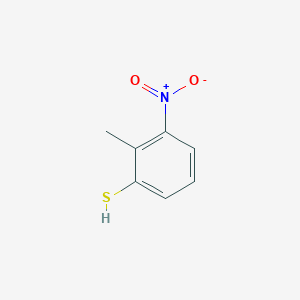
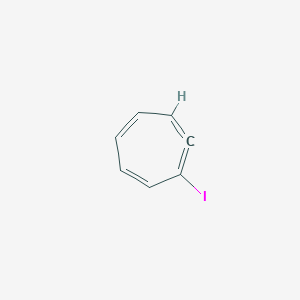
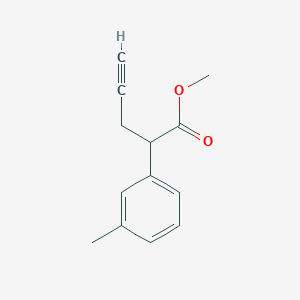
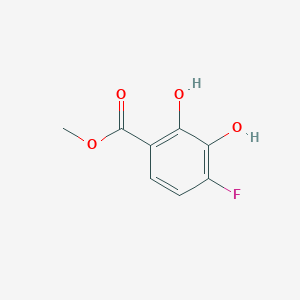
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
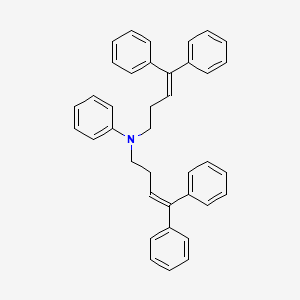
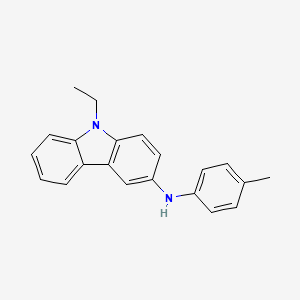
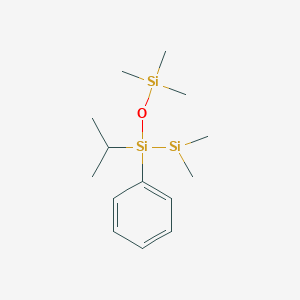
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)
